Lithium Diphenylphosphanide

Übersicht

Beschreibung

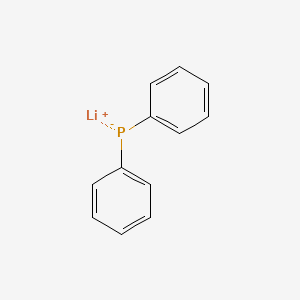

Lithium diphenylphosphanide is an organophosphorus compound with the chemical formula (C6H5)2PLi. It is an air-sensitive solid that is used in the preparation of diphenylphosphino compounds. As an ether complex, the lithium salt appears dark red. This compound is notable for its reactivity and utility in various chemical syntheses .

Wirkmechanismus

Target of Action

Lithium Diphenylphosphanide is a compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi Lithium, a component of the compound, has been known to interact with several targets, including inositol monophosphatase (impa) and glycogen synthase kinase-3 (gsk-3) . These enzymes play crucial roles in various cellular processes, including cell signaling and neuroprotection .

Mode of Action

For instance, lithium inhibits the enzyme IMPA, leading to a decrease in inositol levels . It also inhibits GSK-3, a key enzyme involved in various cellular processes . These interactions result in changes in neurotransmission and intracellular signaling pathways .

Biochemical Pathways

Lithium affects several biochemical pathways. It modulates neurotransmitters, leading to a readjustment between excitatory and inhibitory activities . For example, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . These actions ultimately modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

It’s important to note that the compound is an air-sensitive solid that reacts with water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

Lithium, a component of the compound, has been shown to have neuroprotective effects . It prevents apoptosis and promotes cellular longevity . These effects are likely due to lithium’s action on various cellular targets and its influence on neurotransmission and intracellular signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity with water suggests that its stability and efficacy could be affected by the presence of moisture . Furthermore, as an air-sensitive solid, its stability could also be influenced by exposure to air . Therefore, the environment in which this compound is stored and used can significantly impact its action.

Biochemische Analyse

Biochemical Properties

Lithium Diphenylphosphanide plays a crucial role in biochemical reactions, particularly in the formation of diphenylphosphino compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with halocarbons to form tertiary phosphines, which are essential in many biochemical processes . The nature of these interactions often involves the transfer of the diphenylphosphino group to other molecules, facilitating various biochemical transformations.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in gene expression, thereby altering cellular metabolism and function . These effects are crucial for understanding how this compound can be used in biochemical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This binding interaction is essential for its role in biochemical reactions and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and its effects on cells . Understanding these temporal effects is essential for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it can be toxic or cause adverse effects . These dosage effects are crucial for determining the safe and effective use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis of phosphines, thereby influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for its application in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with transporters and binding proteins that facilitate its movement within cells. For instance, it can bind to specific proteins that transport it to different cellular compartments, affecting its localization and accumulation . These interactions are crucial for its biochemical properties and effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its effects on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium diphenylphosphanide can be synthesized through several methods:

- This involves the reduction of chlorodiphenylphosphine with alkali metals such as lithium, sodium, or potassium:

Reduction of Chlorodiphenylphosphine: (C6H5)2PCl+2M→(C6H5)2PM+MCl

Another method involves the reduction of triphenylphosphine:Reduction of Triphenylphosphine: (C6H5)3P+2M→(C6H5)2PM+MC6H5

This method involves the reduction of tetraphenyldiphosphine:Reduction of Tetraphenyldiphosphine: (C6H5)4P2+2M→2(C6H5)2PM

Deprotonation of Diphenylphosphine: this compound can also be obtained by deprotonation of diphenylphosphine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in inert atmospheres to prevent oxidation and hydrolysis.

Types of Reactions:

- this compound reacts with water to form diphenylphosphine and lithium hydroxide:

Hydrolysis: (C6H5)2PLi+H2O→(C6H5)2PH+LiOH

It reacts with halocarbons to form tertiary phosphines:Reaction with Halocarbons: (C6H5)2PM+RX→(C6H5)2PR+MX

Formation of Transition Metal Phosphido Complexes: When treated with metal halides, it forms transition metal phosphido complexes.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Halocarbons: Used to form tertiary phosphines.

Metal Halides: Used to form transition metal phosphido complexes.

Major Products:

Diphenylphosphine: Formed from hydrolysis.

Tertiary Phosphines: Formed from reactions with halocarbons.

Transition Metal Phosphido Complexes: Formed from reactions with metal halides.

Wissenschaftliche Forschungsanwendungen

Lithium diphenylphosphanide has several applications in scientific research:

Chemistry: It is used in the synthesis of various diphenylphosphino compounds, which are important ligands in coordination chemistry and catalysis.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have biological and medicinal applications.

Industry: It is used in the preparation of phosphine ligands for industrial catalysis processes.

Vergleich Mit ähnlichen Verbindungen

- Sodium diphenylphosphide

- Potassium diphenylphosphide

Eigenschaften

IUPAC Name |

lithium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYEGHEUWHKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392839 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-06-8 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diphenylphosphide solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lithium Diphenylphosphanide interact with organometallic compounds like Digallium Subiodide?

A1: this compound acts as a nucleophile, attacking the electrophilic Gallium centers in Digallium Subiodide []. This interaction results in the replacement of both iodine atoms in the Digallium Subiodide with two diphenylphosphanido groups, leading to the formation of a four-membered Ga2P2 heterocycle []. This reaction highlights the ability of this compound to cleave Ga-Ga bonds and form new Ga-P bonds.

Q2: Can this compound be used to introduce phosphorus-containing functional groups into organic molecules?

A2: Yes, this compound readily reacts with halogenated organic compounds, enabling the introduction of diphenylphosphino groups []. For instance, it reacts with 1,2-bis(chloromethyl)heptalene, substituting the chlorine atoms with diphenylphosphino groups, ultimately yielding the corresponding bis-phosphine derivative []. This reaction showcases the potential of this reagent in synthesizing phosphorus-containing organic molecules.

Q3: Are there any challenges associated with using this compound in synthesis?

A3: While a powerful reagent, this compound can be challenging to handle. It is highly air-sensitive and the resulting phosphine products are prone to oxidation []. This necessitates conducting reactions under inert atmosphere conditions. Purification can also be challenging due to the compounds' sensitivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.